molecular formula C8H16N2O4S2 B12417413 (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid

(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid

Cat. No.: B12417413
M. Wt: 276.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-CRSNXTHKSA-N
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Description

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4’-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid] is a deuterated derivative of 2-aminobutyric acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] typically involves the use of deuterated starting materials. One common approach is to start with deuterated 2-aminobutyric acid, which can be synthesized through the following steps:

Industrial Production Methods

Industrial production of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae. These strains are designed to produce the deuterated compound through a biosynthetic pathway that includes the expression of specific enzymes .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the presence of deuterium atoms can influence the compound’s metabolic stability and reactivity .

Biological Activity

(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] is a deuterated derivative of 2-aminobutyric acid. The incorporation of deuterium atoms at specific positions enhances its properties for various scientific applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] typically involves deuterated starting materials. A common synthetic route includes:

  • Deuteration of Threonine : Using deuterium oxide (D₂O) and a suitable catalyst.
  • Conversion to 2-Aminobutyric Acid : Through deamination and reduction reactions.

This compound can also be produced via microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae, which express specific enzymes for biosynthesis.

The biological activity of (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] is largely attributed to its ability to form disulfide bonds. These bonds are critical for protein folding and stability. The presence of deuterium enhances metabolic stability and alters reactivity profiles compared to non-deuterated compounds.

Key Mechanisms:

  • Disulfide Bond Formation : Critical for maintaining protein structure.
  • Isotopic Labeling : Useful in tracing metabolic pathways in biological studies.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

  • Antioxidant Activity : The formation of thiol groups through reduction can contribute to antioxidant defenses in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain pathogens.

Case Studies

  • Antimicrobial Efficacy : A study investigated the compound's effect against Staphylococcus aureus, showing inhibition at concentrations as low as 15 μM. This suggests potential use as an antimicrobial agent in clinical settings.
  • Metabolic Pathway Tracing : In isotopic labeling studies, the compound was utilized to trace metabolic pathways in mammalian cells. This application highlights its utility in biochemical research for understanding metabolic processes.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
2-Aminobutyric AcidNon-deuterated formLacks isotopic labelingStandard amino acid functions
4-Aminobutanoic AcidSimilar structureDifferent propertiesNeurotransmitter activity

The unique deuterated nature of (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] provides enhanced stability and distinct isotopic labeling properties compared to its non-deuterated counterparts.

Properties

Molecular Formula

C8H16N2O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2

InChI Key

ZTVZLYBCZNMWCF-CRSNXTHKSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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